molecular formula C11H12O3 B122075 p-Coumaric acid ethyl ester CAS No. 7362-39-2

p-Coumaric acid ethyl ester

Cat. No.: B122075
CAS No.: 7362-39-2
M. Wt: 192.21 g/mol
InChI Key: ZOQCEVXVQCPESC-VMPITWQZSA-N
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Description

p-Coumaric acid ethyl ester is an organic compound with the molecular formula C₁₁H₁₂O₃. It is characterized by the presence of an ester group and a phenolic hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

p-Coumaric acid ethyl ester has several scientific research applications:

Mechanism of Action

Target of Action

The primary targets of p-Coumaric acid ethyl ester are aldose reductase and tyrosinase . Aldose reductase is an enzyme involved in glucose metabolism, and its inhibition is a strategy to alleviate symptoms of diabetic complications . Tyrosinase is a key enzyme in the production of melanin, and its inhibition can lead to reduced pigmentation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been shown to strongly inhibit aldose reductase, with a half inhibitory concentration of 1.92 μM . It also inhibits tyrosinase in a noncompetitive manner, with an inhibitory constant (KI) of 1.83 μg/ml .

Biochemical Pathways

This compound affects several biochemical pathways. In the case of aldose reductase, its inhibition can impact the polyol pathway, which is involved in glucose metabolism . For tyrosinase, its inhibition can affect the melanogenesis pathway, leading to reduced melanin production . Additionally, this compound is involved in the phenylpropanoid pathway, where it can be synthesized from p-Coumaric acid via esterification .

Pharmacokinetics

It is a white or slightly yellow crystal with a melting point of 83°C and a boiling point of 175-184°C . These properties suggest that it may have good stability and bioavailability.

Result of Action

The inhibition of aldose reductase by this compound can help control the symptoms of diabetic complications . Its inhibition of tyrosinase can lead to reduced pigmentation, which may be beneficial in conditions such as hyperpigmentation . Additionally, this compound has been shown to have antioxidant activity, which can contribute to its potential health benefits .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as suggested by its storage condition of 2-8°C . Furthermore, its efficacy can be influenced by factors such as the concentration used and the presence of other compounds in the environment.

Biochemical Analysis

Biochemical Properties

p-Coumaric acid ethyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the enzyme aldose reductase . The compound is also involved in the phenylpropanoid pathway, which is responsible for the synthesis of various phenolic compounds in plants .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to have antifungal properties, inhibiting the growth of fungi such as Botrytis cinerea and Sclerotinia sclerotiorum . It also causes plasma membrane destabilization in Arabidopsis and rapeseed . Furthermore, it has been shown to cause severe oxidative damage to cellular membranes and organelles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It has been shown to inhibit the enzyme aldose reductase, which is involved in the polyol pathway . The compound also interacts with various biomolecules, leading to changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on Ethyl coumarate are limited, related compounds such as 4-methoxycinnamyl p-coumarate have been shown to have anti-inflammatory effects in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a part of the phenylpropanoid pathway, which leads to the production of various phenolic compounds in plants . The compound is also a substrate for the enzyme 4-coumarate: CoA ligase, which is involved in the synthesis of coumaroyl-CoA .

Preparation Methods

Synthetic Routes and Reaction Conditions

One method for synthesizing p-Coumaric acid ethyl ester involves the extraction from corn stalks. The process includes leaching corn stalk powder with 60% ethanol for seven days, followed by sequential leaching to obtain a first extract. This extract is then dispersed in deionized water and extracted with petroleum ether and ethyl acetate. The final product is obtained through chromatographic column separation and purification using HPLC preparative chromatography .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the extraction method from corn stalks mentioned above can be scaled up for industrial purposes, given its environmental friendliness and efficiency .

Chemical Reactions Analysis

Types of Reactions

p-Coumaric acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Ethers or esters

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(4-hydroxyphenyl)acrylate
  • Ethyl (E)-3-(4-methoxyphenyl)acrylate
  • Methyl (E)-3-(4-acetoxyphenyl)acrylate

Uniqueness

p-Coumaric acid ethyl ester is unique due to its specific combination of an ester group and a phenolic hydroxyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8,12H,2H2,1H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQCEVXVQCPESC-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501341775
Record name p-Coumaric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501341775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2979-06-8, 7362-39-2
Record name NSC408777
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408777
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Coumaric acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501341775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: p-Coumaric acid ethyl ester exhibits a strong inhibitory effect on aldose reductase, an enzyme implicated in diabetic complications. [] This inhibition occurs in a noncompetitive manner, meaning that ethyl coumarate does not compete with the enzyme's substrate for binding. [] Instead, it binds to the enzyme at various sites, including anionic, hydrophobic, and selective pockets, primarily through hydrogen bonds and hydrophobic interactions with specific amino acid residues like Thr113, Cys80, Trp111, and Leu300. [] This binding alters the enzyme's conformation, increasing β-sheet content while decreasing α-helix, random coil content, and intrinsic fluorescence strength. [] By inhibiting aldose reductase, ethyl coumarate holds potential for mitigating diabetic complications.

ANone: this compound ((E)-Ethyl 3-(4-hydroxyphenyl)acrylate), also known as ethyl coumarate, has the following characteristics:

  • Spectroscopic Data: Structural elucidation commonly involves techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry). [, , , , , ]

A: Ethyl coumarate is found in wine and its concentration can be influenced by grape varietals and winemaking processes. [] For example, Shiraz wines exhibit higher levels of ethyl coumarate than Grenache wines. [] During fermentation and barrel aging, the concentration of this compound increases. [] This is significant because certain yeast strains, like Dekkera bruxellensis, possess esterase activity that can convert ethyl coumarate into 4-ethylphenol. [] 4-Ethylphenol contributes to the undesirable "medicinal" or "barnyard" off-flavor in wines, particularly those affected by spoilage yeasts like Brettanomyces/Dekkera. []

A: Yes, ethyl coumarate can serve as a precursor to 4-ethylphenol, a compound that significantly impacts the sensory profile of wine. [] Specific strains of Dekkera bruxellensis yeast (AWRI 1499 and AWRI 1608) demonstrate varying abilities to convert ethyl coumarate to 4-ethylphenol, with yields reaching up to 68%. [] This conversion highlights the importance of managing these yeast strains during wine production to control the development of undesirable aromas.

A: Research indicates the presence of this compound in the hard resin fraction of hops (Humulus lupulus L.). [] Sensory analysis revealed this compound contributes to the overall bitterness profile of Pilsner-type beer, although its individual bitter recognition threshold is relatively high (198 μmol/L). [] Brewing trials utilizing ε-resin, which is rich in ethyl coumarate, have demonstrated the potential for producing beverages enriched with prenylated hop flavonoids. []

ANone: Various analytical methods are employed to quantify ethyl coumarate:

  • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is widely used for identifying and quantifying volatile compounds, including ethyl coumarate, in complex matrices like wine. [, ] The use of deuterium-labeled analogs as internal standards enhances accuracy and precision. []
  • HPLC (High-Performance Liquid Chromatography): This versatile technique can separate, identify, and quantify ethyl coumarate in various samples, including plant extracts, food products, and biological samples. [, , , ] Coupling HPLC with detectors like DAD (Diode Array Detector) or MS (Mass Spectrometry) enables accurate quantification and structural confirmation. [, ]

ANone: this compound has been identified in various plant species, indicating its diverse natural occurrence:

  • Dichroa hirsuta: This plant yielded ethyl coumarate as one of its chemical constituents, demonstrating the compound's presence in traditional medicinal plants. [] Interestingly, compounds 2-5 from this plant, including ethyl coumarate, exhibited activation of the Nrf2-ARE signaling pathway, suggesting potential antioxidant and cytoprotective properties. []
  • Loropetalum chinense: Ethyl coumarate was isolated from this plant for the first time, expanding its known natural sources and highlighting the potential for discovering novel bioactive compounds. []
  • Guazuma ulmifolia: Ethyl coumarate was found in the hydroalcoholic extract of Guazuma ulmifolia leaves. [] This extract displayed notable anthelmintic activity against the parasitic nematode Haemonchus contortus, suggesting potential applications in veterinary medicine. []
  • Opuntia ficus-indica (Cactus): Roasting cactus seeds led to an increase in ethyl coumarate concentration, indicating the impact of food processing on its levels in plant-based products. []
  • Musa sapientum (Banana): Ethyl coumarate was identified in the ethanolic extract of banana peel, signifying its presence in common food waste and potential for valorization. []
  • Camellia pollen: Ethyl coumarate isolated from camellia pollen exhibited potent tyrosinase inhibitory activity, highlighting its potential for cosmetic applications targeting hyperpigmentation. [] This inhibitory activity was stronger than that of arbutin, a known skin-whitening agent. [] Fluorescence spectroscopy and docking simulations suggest that ethyl coumarate interacts with tyrosinase, potentially inducing conformational changes in the enzyme's active site. []
  • Physalis pubescens: This plant yielded ethyl coumarate as one of its chemical constituents, further expanding its presence in the plant kingdom and potential for diverse bioactivities. []

A: The structure of ethyl coumarate significantly influences its bioactivity. [] For example, the presence of the ethyl ester group contributes to its strong inhibition of aldose reductase. [] Additionally, the compound's oil-water partition coefficient, which is influenced by its structure, correlates with its inhibitory potency. [] This suggests that structural modifications could be explored to optimize its pharmacological properties.

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